Cefetamet Pivoxil

Descripción

Propiedades

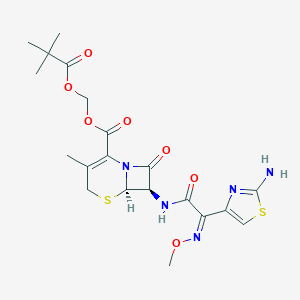

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASYMCLQENWCJG-XUKDPADISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40110016 | |

| Record name | Cefetamet pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65243-33-6 | |

| Record name | Cefetamet pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65243-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefetamet pivaloyloxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065243336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefetamet pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFETAMET PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XA85N260 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefetamet Pivoxil: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, which is hydrolyzed in the body to its active form, cefetamet. This guide provides a detailed examination of the molecular mechanism by which cefetamet exerts its antibacterial effects, specifically focusing on its interaction with and inhibition of bacterial cell wall synthesis. The core of cefetamet's action lies in its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This document consolidates quantitative data on its binding affinities and antimicrobial efficacy, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways.

Introduction: The Role of the Bacterial Cell Wall

The bacterial cell wall is a vital external structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that culminates in the periplasm, where the final cross-linking reactions are catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs). Due to its essential nature and absence in eukaryotic cells, the peptidoglycan biosynthesis pathway is an excellent target for antibacterial agents.

This compound: From Prodrug to Active Moiety

This compound is administered orally and is readily absorbed, after which it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active metabolite, cefetamet.[1][2] This conversion is essential for its therapeutic effect, as the pivoxil ester enhances oral bioavailability.[1][2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of cefetamet, like all β-lactam antibiotics, stems from its ability to interfere with the synthesis of the bacterial cell wall.[3] This is achieved through the covalent acylation of the active site serine residue of Penicillin-Binding Proteins (PBPs).[3]

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes that catalyze the final steps of peptidoglycan assembly, including transpeptidation, carboxypeptidation, and transglycosylation reactions. By binding to these enzymes, cefetamet effectively blocks their enzymatic activity, preventing the formation of the cross-links that provide the cell wall with its structural integrity. This leads to the accumulation of autolysins, which further degrade the existing peptidoglycan, ultimately resulting in cell lysis.

The affinity of a β-lactam antibiotic for different PBPs determines its antibacterial spectrum and the morphological effects it induces in bacteria. For instance, inhibition of PBP3 in Gram-negative bacteria typically leads to filamentation, as this PBP is primarily involved in septum formation during cell division.[4] Conversely, inhibition of PBP2 is often associated with the formation of spherical cells.[4]

Visualizing the Pathway of Peptidoglycan Synthesis Inhibition

The following diagram illustrates the key stages of peptidoglycan synthesis and the point of inhibition by cefetamet.

Figure 1: Inhibition of Peptidoglycan Synthesis by Cefetamet.

Quantitative Data: PBP Binding Affinity and Antimicrobial Efficacy

The efficacy of cefetamet is directly related to its affinity for the PBPs of target organisms and its ability to resist hydrolysis by β-lactamases.

Penicillin-Binding Protein (PBP) Affinity

Specific data on the binding affinity of cefetamet to a full range of PBPs across various bacterial species is limited in publicly available literature. However, studies have provided insights into its primary targets. In Escherichia coli, cefetamet has been shown to have a strong affinity for PBP3, with a 50% inhibitory dose (ID50) of 0.25 µg/mL.[5] This affinity is comparable to that of cefixime.[5] In contrast, cefixime and cefuroxime exhibit significantly higher affinity for PBP1s (20 and 10 times higher, respectively) than cefetamet.[5]

| Organism | PBP Target | Cefetamet ID50 (µg/mL) | Reference |

| Escherichia coli | PBP3 | 0.25 | [5] |

Minimum Inhibitory Concentrations (MICs)

The in vitro activity of cefetamet has been evaluated against a wide range of clinical isolates. The MIC90 (the concentration of the drug that inhibits the growth of 90% of isolates) is a key indicator of its potency.

Table 1: MIC90 Values of Cefetamet Against Common Respiratory Pathogens

| Bacterial Species | MIC90 (mg/L) | Reference |

| Haemophilus influenzae (including β-lactamase producing) | ≤0.25 | [1] |

| Streptococcus pneumoniae (penicillin-sensitive) | ≤0.5 | [1] |

| Streptococcus pyogenes | ≤0.5 | [1] |

| Moraxella catarrhalis (including β-lactamase producing) | 1.0 | [1] |

| Escherichia coli | ≤4.0 | [1] |

| Klebsiella pneumoniae | ≤4.0 | [1] |

Table 2: MIC90 Values of Cefetamet Against Common Urinary Tract Pathogens

| Bacterial Species | MIC90 (mg/L) | Reference |

| Escherichia coli | Varies by study | [6][7] |

| Proteus mirabilis | Varies by study | [2] |

| Klebsiella spp. | Varies by study | [2] |

| Enterobacter aerogenes | Varies by study | [6] |

| Serratia marcescens | Varies by study | [6] |

Note: Specific MIC90 values from individual studies can vary based on geographical location and time of isolate collection. The data presented represents a general overview of cefetamet's activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of cefetamet.

Competitive PBP Binding Assay using a Fluorescent Penicillin Derivative (Bocillin-FL)

This assay determines the relative affinity of a test compound (cefetamet) for PBPs by measuring its ability to compete with a fluorescently labeled penicillin for binding to these enzymes.

References

- 1. This compound: comparable evaluation with other orally available antibiotics against selected species of respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillin-binding proteins in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murein synthesis and beta-lactam antibiotic susceptibility during rod-to-sphere transition in a pbpA(Ts) mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Antimicrobial activities of cefetamet against clinical isolates from urinary tract infection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and tolerability of this compound in diabetic patients with urinary tract infections: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Synthesis and Structural Elucidation of Cefetamet Pivoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil, an orally administered third-generation cephalosporin antibiotic, serves as a prodrug that is rapidly hydrolyzed in vivo to its active form, cefetamet. This technical guide provides a comprehensive overview of the chemical synthesis and detailed structural elucidation of this compound. The synthesis section outlines the primary manufacturing route, commencing from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), detailing the key reaction steps, reagents, and conditions. The structural elucidation section describes the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to confirm the identity, purity, and structure of the final compound. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of cephalosporin antibiotics.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the formation of the cefetamet acid core followed by its esterification to yield the final prodrug.

Synthesis of Cefetamet Acid

The initial step involves the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

Experimental Protocol: Synthesis of Cefetamet Acid

-

Activation of the Side Chain Acid: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is converted to a more reactive species, typically an active ester such as a 2-mercaptobenzothiazolyl ester (AE active ester), to facilitate the subsequent acylation reaction.[1] This is often achieved by reacting the acid with a suitable activating agent in an appropriate solvent.

-

Acylation of 7-ADCA: In a reaction vessel, 7-ADCA is dissolved in a mixture of an organic solvent (e.g., acetone or dichloromethane) and water, and a base such as triethylamine is added to form the soluble salt of 7-ADCA.[1][2] The solution is cooled to a low temperature (typically 0-5 °C).[2] The previously prepared AE active ester of the side chain is then added to the 7-ADCA solution. The reaction mixture is stirred for several hours while maintaining the low temperature.[2]

-

Work-up and Isolation: Upon completion of the reaction, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.5-3.0, which causes the precipitation of cefetamet acid as a solid.[1] The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., acetone), and then dried under vacuum to yield cefetamet acid.[1]

Esterification of Cefetamet Acid to this compound

The final step in the synthesis is the esterification of the carboxylic acid group of cefetamet acid with iodomethyl pivalate to form the pivaloyloxymethyl (pivoxil) ester.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Cefetamet acid is dissolved in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).[3] A base, for instance, sodium bicarbonate or triethylamine, is added to the solution to deprotonate the carboxylic acid.

-

Esterification: The solution is cooled, and iodomethyl pivalate is added. The reaction mixture is stirred at a controlled temperature until the esterification is complete, which can be monitored by techniques like HPLC.[2]

-

Purification and Isolation: The reaction mixture is then subjected to a work-up procedure, which may involve extraction with an organic solvent and washing with aqueous solutions to remove impurities. The final product, this compound, is typically isolated by crystallization from a suitable solvent system.[4] A new method of isolation using acidic active carbon has been shown to result in higher purity and yield.[5] The purified this compound is collected by filtration and dried.

Structural Elucidation

The confirmation of the chemical structure and the determination of the purity of the synthesized this compound are carried out using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is commonly employed.[6][7]

-

Mobile Phase: A mixture of acetonitrile and water or a buffer solution is typically used as the mobile phase in an isocratic or gradient elution mode.[6][7][8][9]

-

Detection: The UV detector is set at a wavelength where this compound exhibits maximum absorbance, which is around 251-263 nm.[6]

-

Analysis: The retention time of the main peak in the chromatogram of the synthesized product is compared with that of a reference standard of this compound. The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks.

| Parameter | Value | Reference |

| Column | C18 | [6][7] |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) | [6][7] |

| Flow Rate | 0.5 mL/min | [6] |

| Detection Wavelength | 251 nm | [6] |

| Retention Time | Varies depending on exact conditions | [6] |

| Linearity Range | 10 - 50 µg/mL | [6][7] |

| Limit of Detection | 2.66 µg/mL | [6] |

| Limit of Quantification | 8.07 µg/mL | [6] |

Table 1: Typical HPLC Parameters for this compound Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound by providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.2 | s | (CH₃)₃C- | |

| ~2.1 | s | CH₃-C= | |

| ~3.4, ~3.7 | ABq | -S-CH₂- | |

| ~4.0 | s | -OCH₃ | |

| ~5.1 | d | H-6 | |

| ~5.8 | d | H-7 | |

| ~5.9 | s | -O-CH₂-O- | |

| ~6.7 | s | Thiazole-H | |

| ~7.2 | br s | -NH₂ | |

| ~7.9 | d | -NH- |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~20.5 | CH₃-C= | |

| ~26.9 | (CH₃)₃C- | |

| ~38.7 | (CH₃)₃C - | |

| ~57.8 | C-6 | |

| ~59.1 | C-7 | |

| ~62.3 | -OCH₃ | |

| ~80.1 | -O-CH₂-O- | |

| ~109.8 | Thiazole C-5 | |

| ~125.1 | C-3 | |

| ~129.8 | C-2 | |

| ~142.9 | Thiazole C-4 | |

| ~161.2 | C-4 Carboxylate | |

| ~162.7 | Amide C=O | |

| ~164.1 | Oxime C=N | |

| ~168.8 | Thiazole C-2 | |

| ~176.5 | Ester C=O | |

| ~166.5 | β-Lactam C=O |

Table 2 & 3: Provisional ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. These are approximate values based on typical cephalosporin spectra.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Technique: Electrospray ionization (ESI) is a common technique used for cephalosporins as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

-

Analysis: The mass spectrum will show a prominent peak corresponding to the molecular weight of this compound plus a proton. Further fragmentation of this ion (MS/MS) can provide valuable structural information.

Expected Fragmentation: The fragmentation of cephalosporins often involves the cleavage of the β-lactam ring and the loss of side chains. For this compound, key fragment ions would be expected from the cleavage of the amide bond connecting the aminothiazole side chain and the loss of the pivaloyloxymethyl group.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₅N₅O₇S₂ |

| Molecular Weight | 511.57 g/mol |

| [M+H]⁺ | ~512.13 m/z |

Table 4: Mass Spectrometry Data for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Interpretation of the IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in its structure.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretching (amine and amide) | ~3400-3200 |

| C-H stretching (alkane) | ~2960 |

| C=O stretching (β-lactam) | ~1770 |

| C=O stretching (ester) | ~1750 |

| C=O stretching (amide) | ~1680 |

| C=N stretching (oxime) | ~1620 |

| C=C stretching (thiazole) | ~1540 |

Table 5: Characteristic IR Absorption Bands for this compound

Visualizations

Caption: Synthetic pathway of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. CN101712687B - Method for preparing intermediate of this compound hydrochloride - Google Patents [patents.google.com]

- 2. CN101792456A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Esters of cephalosporins part IX. New method of isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ipindexing.com [ipindexing.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. jetir.org [jetir.org]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Cefetamet Pivoxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is rapidly hydrolyzed to its active form, cefetamet, upon absorption. Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, making it effective in the treatment of various infections, particularly those of the respiratory and urinary tracts. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetic Properties

This compound is administered orally and is rapidly absorbed and hydrolyzed to the active metabolite, cefetamet. The pharmacokinetic profile of cefetamet is characterized by its distribution, metabolism, and excretion.

Absorption

Following oral administration, this compound is absorbed and completely hydrolyzed to cefetamet by esterases in the gastrointestinal tract and blood. The bioavailability of cefetamet is influenced by food. Administration with food increases the extent of absorption.[1]

Distribution

Cefetamet is distributed into the extracellular fluid.[2] It exhibits low plasma protein binding. The volume of distribution is not significantly affected by renal insufficiency.[3]

Metabolism

This compound is a prodrug that is completely metabolized to the active compound, cefetamet, during absorption.[4] Cefetamet itself is not significantly metabolized further.[2]

Excretion

Cefetamet is primarily eliminated unchanged in the urine.[2] Its elimination is dependent on renal function, and the half-life is significantly prolonged in patients with renal impairment.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cefetamet.

Table 1: Pharmacokinetic Parameters of Cefetamet in Healthy Adult Volunteers

| Parameter | Value | Reference |

| Bioavailability (Fasting) | 31% ± 7% | [1] |

| Bioavailability (With Food) | ~50% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) (Fasting) | 3.0 ± 0.6 hours | [1] |

| Time to Peak Plasma Concentration (Tmax) (With Food) | 4.8 ± 0.4 hours | [1] |

| Elimination Half-life (t½) | 2.2 hours | [2] |

| Volume of Distribution (Vd) | 0.3 L/kg | [2] |

| Plasma Protein Binding | 22% | [2] |

| Total Clearance (CL) | 140.3 ± 23.6 mL/min | [1] |

| Renal Clearance (CLR) | 130.3 ± 18.2 mL/min | [1] |

| Fraction Excreted Unchanged in Urine | 94% ± 11% | [1] |

Table 2: Effect of Renal Impairment on Cefetamet Pharmacokinetics

| Creatinine Clearance (CLcr) | Elimination Half-life (t½) | Total Body Clearance (CLS) | Renal Clearance (CLR) |

| Normal (>80 mL/min/1.73 m²) | 2.46 ± 0.33 hours | 1.77 ± 0.27 mL/min/kg | 1.42 ± 0.25 mL/min/kg |

| <10 mL/min/1.73 m² | 29.1 ± 13.9 hours | 0.14 ± 0.04 mL/min/kg | 0.04 ± 0.03 mL/min/kg |

| Reference | [3] | [3] | [3] |

Pharmacodynamic Properties

The pharmacodynamic properties of cefetamet are defined by its mechanism of action, spectrum of antibacterial activity, and the development of resistance.

Mechanism of Action

Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7] This inhibition leads to the weakening of the cell wall and subsequent cell lysis.[5][7]

Spectrum of Activity

Cefetamet is active against a wide range of common pathogens responsible for respiratory and urinary tract infections.[2][8] This includes:

-

Gram-positive bacteria: Streptococcus pneumoniae (penicillin-sensitive), Streptococcus spp.[2]

-

Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Proteus spp., Klebsiella spp., and Neisseria gonorrhoeae.[2]

Cefetamet is not active against staphylococci, enterococci, Pseudomonas spp., or Bacteroides fragilis.[2]

Resistance

Resistance to cefetamet can arise from several mechanisms, including the production of β-lactamase enzymes that inactivate the drug, alterations in the target PBPs that reduce binding affinity, and changes in the permeability of the bacterial outer membrane.[5]

Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values for cefetamet against various common pathogens.

Table 3: Minimum Inhibitory Concentrations (MICs) of Cefetamet

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Escherichia coli | - | 0.25 - 1 | [9] |

| Haemophilus influenzae | - | ≤ 2 | [6] |

| Klebsiella pneumoniae | - | 0.25 - 1 | [9] |

| Neisseria gonorrhoeae | - | - | [10] |

| Proteus mirabilis | - | 0.25 - 1 | [9] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section outlines the general methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic properties of this compound.

Determination of Cefetamet in Biological Fluids (HPLC)

Objective: To quantify the concentration of cefetamet in plasma and urine samples.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.[5]

-

Sample Preparation (Plasma):

-

Collect blood samples in tubes containing an anticoagulant.

-

Centrifuge the blood to separate the plasma.

-

To precipitate plasma proteins, add perchloric acid to the plasma sample.[5]

-

Centrifuge the mixture and collect the supernatant for analysis.

-

-

Sample Preparation (Urine):

-

Collect urine samples.

-

Dilute the urine samples with water before analysis.[5]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.[5]

-

Mobile Phase: A mixture of an acidic buffer (e.g., 4 mM perchloric acid) and acetonitrile. The exact ratio is optimized for separation.[5]

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

-

Quantification: A standard curve is generated using known concentrations of cefetamet to determine the concentration in the unknown samples.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefetamet against various bacterial isolates.

Methodology: The broth microdilution method is a standardized technique.

-

Preparation of Inoculum:

-

Grow the bacterial isolate on an appropriate agar medium.

-

Suspend several colonies in a sterile broth to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., McFarland standard).

-

Dilute the bacterial suspension to the final desired inoculum concentration.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of cefetamet.

-

Perform serial twofold dilutions of the cefetamet stock solution in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of cefetamet that completely inhibits visible bacterial growth.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of cefetamet and a typical experimental workflow for a pharmacokinetic study.

Caption: Mechanism of action of Cefetamet in bacterial cell wall synthesis.

References

- 1. hereditybio.in [hereditybio.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro susceptibility of Haemophilus influenzae to cefaclor, cefixime, cefetamet and loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In-vitro activity of cefetamet (Ro 15-8074) compared with other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of ceftriaxone, cefetamet (Ro 15-8074), ceftetrame (Ro 19-5247; T-2588), and fleroxacin (Ro 23-6240; AM-833) versus Neisseria gonorrhoeae and Haemophilus ducreyi - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Cefetamet Pivoxil Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet.[1][2][3] This guide provides an in-depth analysis of the antimicrobial spectrum of cefetamet, with a specific focus on its activity against gram-positive bacteria. It consolidates in vitro susceptibility data, details the underlying mechanism of action, and provides standardized experimental protocols for susceptibility testing.

Introduction

Cefetamet is a third-generation cephalosporin characterized by a broad spectrum of activity.[4] While highly active against many gram-negative pathogens, its efficacy against gram-positive bacteria is more selective.[4][5] It demonstrates potent activity against various streptococcal species but is notably inactive against staphylococci and enterococci.[1][4][5] Understanding this specific spectrum is critical for its appropriate clinical and developmental application.

Mechanism of Action

As a β-lactam antibiotic, cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The process involves the following key steps:

-

Penetration: The active drug, cefetamet, penetrates the outer layers of the gram-positive bacterial cell.

-

PBP Binding: Cefetamet binds to and inactivates essential Penicillin-Binding Proteins (PBPs).[2][6] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: By binding to PBPs, cefetamet blocks the transpeptidation reaction, which is responsible for cross-linking the peptidoglycan chains.[2]

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[2]

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]

- 3. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

The Antimicrobial Spectrum of Cefetamet Pivoxil Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic. Following administration, it is hydrolyzed to its active form, cefetamet. This guide provides an in-depth technical overview of the antimicrobial spectrum of cefetamet against a range of clinically relevant gram-negative bacteria. It includes quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the workflow for determining its antimicrobial spectrum.

Introduction

Cefetamet is a third-generation cephalosporin characterized by its broad spectrum of activity against many gram-negative pathogens.[1][2] It is particularly effective against members of the Enterobacteriaceae family and common respiratory pathogens.[1][2] Like other β-lactam antibiotics, its efficacy is attributed to the inhibition of bacterial cell wall synthesis. This document serves as a comprehensive resource for professionals in research and drug development, offering detailed insights into the antimicrobial properties of cefetamet.

Mechanism of Action

Cefetamet exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through its binding to penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the cell wall. The covalent acylation of these enzymes by cefetamet inactivates them, leading to a loss of cell wall integrity and ultimately, cell lysis.

Mechanism of action of Cefetamet.

In Vitro Antimicrobial Activity

The in vitro activity of cefetamet against a variety of gram-negative bacteria has been evaluated in numerous studies. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Enterobacteriaceae | |||

| Escherichia coli | 1.0[3] | ||

| Klebsiella pneumoniae | 0.25[3] | ||

| Proteus mirabilis | 0.25[3] | ||

| Enterobacter aerogenes | 8.0[3] | ||

| Serratia marcescens | |||

| Providencia stuartii | |||

| Providencia rettgeri | |||

| Respiratory Pathogens | |||

| Haemophilus influenzae | ≤2.0[4] | ||

| Moraxella catarrhalis | |||

| Other Pathogens | |||

| Neisseria gonorrhoeae | |||

| Vibrio spp. |

Note: Data is compiled from multiple sources. Variations in testing methodologies and geographical locations of isolates may exist.

Experimental Protocols

The determination of the in vitro activity of cefetamet is performed using standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[5][6] The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves the use of multi-well microtiter plates containing serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol Overview:

-

Preparation of Antimicrobial Solutions: A stock solution of cefetamet is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of cefetamet that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, and then the bacterial isolates are spotted onto the surface of the agar plates.[7][8]

Protocol Overview:

-

Preparation of Antimicrobial Plates: A stock solution of cefetamet is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, with each spot containing approximately 10⁴ CFU.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of cefetamet that prevents the growth of the bacterial isolate.

Experimental Workflow

The process of determining the antimicrobial spectrum of a compound like cefetamet follows a standardized workflow to ensure accuracy and reproducibility of the results.

Workflow for MIC determination.

Conclusion

This compound, through its active metabolite cefetamet, demonstrates significant in vitro activity against a broad range of clinically important gram-negative bacteria, particularly Enterobacteriaceae and common respiratory pathogens.[1][2] Its mechanism of action, involving the inhibition of cell wall synthesis, is well-established. The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and drug development professionals in the ongoing evaluation of this and other antimicrobial agents. It is important to note that cefetamet is not effective against Pseudomonas aeruginosa.[1][3]

References

- 1. This compound: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro activity of cefetamet (Ro 15-8074) compared with other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility of Haemophilus influenzae to cefaclor, cefixime, cefetamet and loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. Agar dilution - Wikipedia [en.wikipedia.org]

Hydrolysis process of Cefetamet Pivoxil to its active form, Cefetamet

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil, an orally administered third-generation cephalosporin, serves as a prodrug that requires in vivo hydrolysis to its active form, cefetamet. This technical guide provides an in-depth exploration of the hydrolysis process, a critical step for the drug's therapeutic efficacy. The guide details the enzymatic conversion, pharmacokinetic parameters, and established experimental protocols for studying this bioactivation. Quantitative data are presented in comprehensive tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Cefetamet is a potent antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2][3][4] However, its oral bioavailability is limited. To overcome this, it is formulated as the pivaloyloxymethyl ester prodrug, this compound. This lipophilic ester enhances absorption from the gastrointestinal tract. Following absorption, the prodrug undergoes rapid and complete hydrolysis to release the active cefetamet.[2][3] This conversion is a quintessential example of prodrug strategy to improve the pharmacokinetic profile of a parent drug. Understanding the nuances of this hydrolysis is paramount for drug development professionals and researchers in the field of antibiotic therapy.

The Hydrolysis Process: From Prodrug to Active Moiety

The conversion of this compound to its active form, cefetamet, is an enzymatic process that occurs predominantly during its first pass through the intestinal wall and the liver.

Chemical Reaction

The hydrolysis of this compound involves the cleavage of the ester bond, releasing the active cefetamet, pivalic acid, and formaldehyde.

Caption: Hydrolysis of this compound.

Key Enzymes: Carboxylesterases

The primary enzymes responsible for the hydrolysis of this compound are human carboxylesterases (hCEs).[5][6] These enzymes are ubiquitously present in the body, with two major forms playing a crucial role in drug metabolism:

-

hCE1: Predominantly found in the liver, hCE1 is a key enzyme in the metabolism of a wide range of ester-containing drugs.[5][7][8]

-

hCE2: This enzyme is highly expressed in the small intestine and also contributes to the presystemic hydrolysis of prodrugs.[5][7][8]

The differential distribution of these enzymes ensures the efficient conversion of this compound to cefetamet as it is absorbed and passes through the liver.

Pharmacokinetic Profile

The hydrolysis of this compound significantly influences its pharmacokinetic properties.

Bioavailability and Absorption

The oral bioavailability of cefetamet from this compound is approximately 50% when administered with food.[2] Food has been shown to increase the extent of absorption while decreasing the rate.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of cefetamet following the administration of this compound.

Table 1: Pharmacokinetic Parameters of Cefetamet in Adults

| Parameter | Value | Reference |

| Half-life (t½) | 2.2 hours | [2] |

| Volume of Distribution (Vd) | 0.3 L/kg | [2] |

| Protein Binding | 22% | [2] |

| Oral Bioavailability (with food) | ~50% | [2] |

Table 2: this compound Stability in Human Intestinal Juice vs. Phosphate Buffer

| Parameter | Human Intestinal Juice (pH 7.4) | 0.6 M Phosphate Buffer (pH 7.4) | Reference |

| Half-life (t½) | 0.78 hours | 4.3 hours | [9] |

| Major Degradation Product | Δ3-cephalosporin (86%) | Δ2-cephalosporin (61%) | [9] |

Experimental Protocols

Studying the hydrolysis of this compound is crucial for understanding its bioactivation and for the development of new drug formulations. Below are outlines of key experimental protocols.

In Vitro Hydrolysis in Human Intestinal Juice

This experiment aims to simulate the conditions in the human intestine to assess the rate and products of this compound hydrolysis.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 0.6 M phosphate buffer solution at pH 7.4.

-

Incubation: Add a small aliquot of the this compound stock solution to pre-warmed human intestinal juice and, in a separate reaction, to the phosphate buffer. Incubate both solutions at 37°C.

-

Sampling: At various time points over a 24-hour period, withdraw samples from both incubation mixtures.

-

Sample Preparation: Immediately quench the enzymatic reaction in the samples by adding a protein precipitating agent (e.g., acetonitrile or perchloric acid). Centrifuge the samples to remove precipitated proteins.

-

Analysis: Analyze the supernatant for the concentrations of this compound and its degradation products (cefetamet and the Δ2-isomer) using a validated High-Performance Liquid Chromatography (HPLC) method.[10]

Caco-2 Cell Permeability and Metabolism Assay

The Caco-2 cell line is a well-established in vitro model for studying the intestinal absorption and metabolism of drugs.[11][12]

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer, which typically takes 21 days.

-

Transport Study:

-

Apical to Basolateral Transport: Add this compound to the apical (donor) side of the Caco-2 monolayer. At specified time intervals, collect samples from the basolateral (receiver) compartment.

-

Cell Lysate Analysis: At the end of the experiment, wash the cell monolayer and lyse the cells to determine the intracellular concentrations of this compound and cefetamet.

-

-

Sample Analysis: Quantify the concentrations of this compound and cefetamet in the basolateral samples and cell lysates using LC-MS/MS.[13]

Caption: Caco-2 cell experimental workflow.

Analytical Methods

Accurate quantification of this compound and cefetamet is essential for pharmacokinetic and metabolism studies.

Table 3: Analytical Methods for Quantification

| Method | Analyte(s) | Sample Matrix | Key Parameters | Reference |

| HPLC-UV | Cefetamet, this compound | Plasma, Urine | C18 reversed-phase column, UV detection. | [10] |

| Spectrophotometry | This compound HCl | Bulk drug, Tablets | Measurement at specific wavelengths after reaction with reagents. | [14][15] |

| LC-MS/MS | Cefetamet, this compound | Biological samples | High sensitivity and specificity for complex matrices. | [13] |

Sample Preparation for HPLC:

-

Plasma: Precipitate proteins with perchloric acid.

-

Urine: Dilute with water.

-

Analysis: Inject the processed sample onto a C18 reversed-phase column. Use a mobile phase of perchloric acid-acetonitrile for cefetamet and phosphate buffer-acetonitrile for this compound.[10]

Conclusion

The hydrolysis of this compound to its active form, cefetamet, is a critical process governed by intestinal and hepatic carboxylesterases. This conversion is essential for the drug's therapeutic efficacy. A thorough understanding of the hydrolysis kinetics, the enzymes involved, and the appropriate experimental models to study this process is vital for the continued development and optimization of cephalosporin prodrugs. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. | Semantic Scholar [semanticscholar.org]

- 4. This compound: bacteriostatic and bactericidal activity of the free acid against 355 gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of cefetamet and its orally active ester, cefetamet pivoxyl, in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective absorption and hydrolysis of cefuroxime axetil diastereomers using the Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Accumulation and oriented transport of ampicillin in Caco-2 cells from its pivaloyloxymethylester prodrug, pivampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Spectrophotometric Determination of this compound Hydrochloride and Pitavastatin Calcium in Tablet Dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sphinxsai.com [sphinxsai.com]

The Prodrug Characteristics and Metabolic Fate of Cefetamet Pivoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an orally administered third-generation cephalosporin antibiotic. As a prodrug, it is designed to enhance the oral bioavailability of its active moiety, cefetamet. This technical guide provides a comprehensive overview of the prodrug characteristics of this compound, detailing its metabolic activation pathway and the subsequent metabolic fate of its constituent components. The guide includes a compilation of quantitative pharmacokinetic data, detailed experimental protocols for the characterization of the prodrug and its metabolites, and visualizations of the metabolic pathways and experimental workflows.

Introduction: The Prodrug Concept of this compound

Cefetamet, the active antibacterial agent, exhibits poor oral absorption. To overcome this limitation, it is formulated as this compound, a pivaloyloxymethyl ester prodrug. This chemical modification increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Following absorption, the ester linkage is rapidly hydrolyzed by endogenous esterases, releasing the active cefetamet into the systemic circulation.

Physicochemical Properties

| Property | This compound Hydrochloride | Cefetamet |

| Molecular Formula | C₂₀H₂₅N₅O₇S₂·HCl | C₁₄H₁₅N₅O₅S₂ |

| Molecular Weight | 548.03 g/mol | 397.43 g/mol |

| Appearance | White to off-white crystalline powder | Data not readily available |

| Solubility | Soluble in methanol | Data not readily available |

| Chemical Structure | See Figure 1 | See Figure 1 |

Figure 1: Chemical Structures

Caption: Chemical structures of this compound and its active metabolite, Cefetamet.

Metabolic Activation and Pathways

The metabolic activation of this compound is a rapid, one-step hydrolysis reaction catalyzed by non-specific carboxylesterases present in the intestinal mucosa, liver, and blood. This process releases the active drug, cefetamet, along with pivalic acid and formaldehyde as byproducts.

Caption: Metabolic pathway of this compound.

Secondary Metabolism of Pivalic Acid

The released pivalic acid undergoes conjugation with endogenous carnitine to form pivaloylcarnitine. This conjugate is then eliminated through renal excretion. Prolonged or high-dose administration of this compound can lead to a significant depletion of the body's carnitine stores, a phenomenon that should be monitored in susceptible patient populations.

Pharmacokinetic Profile

The oral administration of this compound leads to measurable plasma concentrations of the active cefetamet. The pharmacokinetic parameters are influenced by factors such as formulation and food intake.

Bioavailability and Effect of Food

| Formulation | Administration Condition | Absolute Bioavailability (%) | Cmax (mg/L) | Tmax (h) |

| Tablet | With Food | 40 - 60 | 3.2 - 5.5 | 4.0 - 4.8 |

| Tablet | Fasting | ~30 | - | ~3.0 |

| Syrup | With Food | ~38 | - | ~3.9 |

| Syrup | Fasting | ~34 | - | ~2.2 |

Key Pharmacokinetic Parameters of Cefetamet (after oral this compound)

| Parameter | Value |

| Plasma Protein Binding | ~22% |

| Elimination Half-life (t½) | 2.0 - 2.5 hours |

| Volume of Distribution (Vd) | ~0.3 L/kg |

| Renal Clearance | ~120 mL/min |

| Total Body Clearance | ~136 mL/min |

| Primary Route of Excretion | Renal (as unchanged cefetamet) |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the prodrug features and metabolic pathways of this compound.

In Vitro Hydrolysis in Simulated Biological Fluids

Objective: To assess the chemical stability and enzymatic hydrolysis of this compound in environments simulating the gastrointestinal tract.

Methodology:

-

Preparation of Simulated Fluids:

-

Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.

-

Simulated Intestinal Fluid (SIF): pH 6.8, with pancreatin.

-

-

Incubation:

-

Dissolve a known concentration of this compound in each simulated fluid.

-

Incubate samples at 37°C in a shaking water bath.

-

-

Sampling:

-

Withdraw aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Analysis:

-

Immediately quench the enzymatic reaction by adding an organic solvent (e.g., acetonitrile).

-

Analyze the samples for the concentrations of remaining this compound and formed cefetamet using a validated HPLC-UV or LC-MS/MS method.

-

Caption: Workflow for in vitro hydrolysis of this compound.

Metabolism in Human Liver Microsomes

Objective: To investigate the role of hepatic enzymes in the metabolism of this compound.

Methodology:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine human liver microsomes, phosphate buffer (pH 7.4), and a solution of this compound.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

-

Incubation:

-

Incubate at 37°C with gentle agitation for a specified time course (e.g., up to 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing and Analysis:

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the parent prodrug and metabolites using LC-MS/MS.

-

Quantification of Cefetamet in Plasma by HPLC-UV

Objective: To determine the concentration of the active drug, cefetamet, in plasma samples from clinical or preclinical studies.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol) to remove proteins.

-

Vortex and centrifuge to obtain a clear supernatant.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for cefetamet.

-

-

Quantification:

-

Construct a calibration curve using standards of known cefetamet concentrations.

-

Determine the concentration of cefetamet in the samples by comparing their peak areas to the calibration curve.

-

Caption: Workflow for quantification of Cefetamet in plasma by HPLC-UV.

Conclusion

This compound serves as an effective prodrug of cefetamet, demonstrating favorable pharmacokinetic properties that enable its oral administration. Its metabolic activation via esterase-mediated hydrolysis is efficient, leading to the systemic availability of the active antibiotic. A thorough understanding of its metabolic pathways, including the secondary metabolism of the pivaloyl moiety and its potential impact on carnitine homeostasis, is crucial for the safe and effective clinical use of this drug. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other ester prodrugs in drug development.

Cefetamet Pivoxil: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. This guide provides an in-depth overview of the physicochemical properties and stability profile of this compound, crucial information for formulation development, analytical method development, and ensuring the quality, safety, and efficacy of pharmaceutical products.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Structure | (pivaloyloxy)methyl (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |

| Molecular Formula | C20H25N5O7S2 | [1][2] |

| Molecular Weight | 511.57 g/mol | [1][2][3] |

| Appearance | White to yellowish crystalline powder | [4] |

| Melting Point | 158-160 °C | [4] |

| Solubility | Soluble in DMSO and ethanol; Insoluble in water. | [4][5][6] |

| Partition Coefficient (XLogP3) | 3.3 | [2] |

| pKa | Data not available in the reviewed literature. |

Stability Profile

The stability of this compound is a critical attribute that can be affected by various environmental factors. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Hydrolytic Stability

The hydrolysis of this compound is highly dependent on pH. The degradation follows first-order kinetics. A U-shaped pH-rate profile has been observed, with maximum stability in the pH range of 3 to 5.[7][8] Buffer catalysis has been reported in acetate and phosphate buffers.[7][8]

Solid-State Stability

In the solid state, the stability of this compound and its hydrochloride salt is influenced by temperature and relative humidity (RH).[9] The degradation kinetics vary with the level of humidity:

-

At RH > 50%: The degradation follows an autocatalytic first-order reaction.[9]

-

At 0% RH: The degradation of the hydrochloride salt is a first-order reaction, while the free ester exhibits a reversible first-order reaction.[9]

This compound is known to be susceptible to moisture, which can lead to degradation. Reconstituted suspensions of this compound hydrochloride were found to be unstable under various conditions except for refrigeration. A 5% degradation was observed in a reconstituted suspension stored at room temperature for 4 days.

Photostability

Forced degradation studies have indicated that this compound hydrochloride is stable after irradiation.

Thermal Stability

The thermal stability of this compound is dependent on the presence of moisture. In dry air, it is relatively stable. However, at increased temperatures combined with high relative humidity, degradation is observed.

Table 2: Summary of this compound Stability

| Condition | Effect on Stability | References |

| Acidic pH (below 3) | Increased degradation | [7][8] |

| Neutral to Alkaline pH (above 5) | Increased degradation | [7][8] |

| Optimal pH | 3 to 5 | [7][8] |

| High Humidity (>50% RH) | Promotes degradation (autocatalytic) | [9] |

| Dry Conditions (0% RH) | Relatively stable (first-order or reversible first-order degradation) | [9] |

| Elevated Temperature | Accelerates degradation, especially in the presence of moisture. | [9] |

| Light Exposure | Reported to be stable. | |

| Oxidizing Agents | Reported to be stable. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the physicochemical and stability properties of a drug substance.

Determination of Partition Coefficient (Log P)

The partition coefficient between n-octanol and water is a key indicator of a drug's lipophilicity. An HPLC-based method can be employed for its determination.

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Saturate n-octanol with the prepared aqueous buffer. Allow the two phases to separate for 24 hours.

-

Sample Preparation: Accurately weigh and dissolve this compound in a 1:1 (v/v) mixture of the buffered water and n-octanol phases.

-

Equilibration: Shake the sample solution vigorously and then allow the phases to separate for 24 hours.

-

Analysis: Carefully separate the aqueous and n-octanol layers. Analyze the concentration of this compound in each phase by a validated stability-indicating HPLC method.

-

Calculation: The Log P is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are conducted under more severe conditions than accelerated stability testing and are a regulatory expectation (ICH Q1A(R2)).

General Protocol:

-

Acid Hydrolysis: Dissolve this compound in a suitable concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable concentration of sodium hydroxide (e.g., 0.1 N NaOH) and keep at room temperature or heat at a controlled temperature for a specific duration. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperature for a set time.

-

Thermal Degradation (Solid State): Expose the solid drug substance to dry heat at an elevated temperature (e.g., 70-100 °C) for a specified period.

-

Thermal Degradation (Solution): Heat a solution of this compound at a controlled temperature.

-

Photostability Testing (ICH Q1B):

-

Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

Example UHPLC-DAD Method:

-

Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase: 0.1% formic acid and acetonitrile (40:60, v/v)

-

Flow Rate: 0.7 mL/min

-

Detection Wavelength: 265 nm

-

Column Temperature: 30 °C

Method Validation (as per ICH Q2(R1)):

The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of this compound.

Logical Relationship of Stability Factors

Caption: Factors Influencing the Stability of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties and stability profile of this compound. The data presented, including structured tables and detailed experimental protocols, serves as a valuable resource for researchers and professionals involved in the development of pharmaceutical products containing this active ingredient. A thorough understanding of these characteristics is paramount for ensuring the development of a stable, safe, and effective drug product.

References

- 1. Kinetics of degradation of cefetamet pivaloyloxymethyl ester and its hydrochloride in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. Formulation development and rheological studies of palatable this compound hydrochloride dry powder suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of pH, temperature and buffers on the degradation kinetics of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-Depth Technical Guide on the Core Pharmacology of Cefetamet Pivoxil and Its Potential for Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. As a prodrug, it is hydrolyzed in the body to its active form, cefetamet. Its primary and well-documented mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. While specific molecular off-target studies for this compound are scarce, the broader class of bactericidal antibiotics, including β-lactams, has been investigated for potential effects on mammalian cells, particularly concerning mitochondrial function. This document provides a detailed overview of the known pharmacology of this compound and discusses hypothetical off-target considerations based on its antibiotic class.

On-Target Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefetamet, the active metabolite of this compound, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[1] These enzymes are crucial for the terminal steps of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] By acylating the serine residue in the active site of PBPs, cefetamet blocks the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone.[1][2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death, particularly in gram-positive bacteria which have high internal osmotic pressure.[2]

The workflow for this on-target action is visualized below.

Caption: On-target mechanism of this compound.

Clinical Observations and Adverse Effects

Clinical trials and post-market surveillance provide data on the general tolerability and adverse effects of this compound. These effects are typically not characterized at a molecular off-target level in the available literature.

| Adverse Effect Category | Specific Manifestations | Approximate Incidence | Reference(s) |

| Gastrointestinal | Diarrhea, Nausea, Vomiting | <10% | [3][4][5] |

| General Tolerability | Premature therapy withdrawal | ~1.2% - 2.1% | [3][5] |

Table 1: Summary of Clinically Observed Adverse Effects of this compound.

Animal toxicology studies have shown that this compound and its active form, cefetamet, do not have significant teratogenic, mutagenic, or allergenic potential.[3]

Potential Off-Target Effects: A Class-Wide Perspective

While specific data for this compound is lacking, broader research into bactericidal antibiotics, including β-lactams, has identified mammalian mitochondria as a potential off-target site.[6][7][8] This is theorized to be due to the evolutionary origin of mitochondria from bacteria.[7][8]

Mitochondrial Dysfunction and Oxidative Stress

Studies on other bactericidal antibiotics have shown that at clinically relevant doses, they can induce mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS) in mammalian cells.[6] This can lead to oxidative damage to DNA, proteins, and lipids.[6] It is important to reiterate that these effects have not been specifically demonstrated for this compound in the reviewed literature, but it represents a potential area for future investigation.

The proposed general mechanism for this class-wide effect is illustrated below.

Caption: Potential off-target effect of bactericidal antibiotics.

Experimental Protocols

Due to the absence of specific preliminary studies on the off-target effects of this compound in the search results, no detailed experimental protocols for such investigations can be provided. Future research to explore these potential effects would likely involve methodologies such as:

-

In Vitro Cellular Assays: Exposing various human cell lines to Cefetamet and measuring mitochondrial membrane potential, ROS production (e.g., using DCFDA-based assays), and markers of oxidative stress.

-

Enzymatic Assays: Screening Cefetamet against a panel of human enzymes and receptors to identify potential unintended interactions.

-

Animal Models: Administering this compound to animal models and analyzing tissues for markers of oxidative damage and mitochondrial dysfunction.[6]

Conclusion and Future Directions

This compound is an effective oral cephalosporin with a well-defined on-target mechanism of inhibiting bacterial cell wall synthesis. The available literature primarily supports its clinical efficacy and safety, with gastrointestinal disturbances being the most common adverse effects. There is a notable gap in the research regarding specific molecular off-target effects of this compound. Based on broader studies of its antibiotic class, a potential, yet unconfirmed, off-target effect could involve the induction of mitochondrial dysfunction and oxidative stress in mammalian cells. Further preclinical research, employing targeted in vitro and in vivo studies, is warranted to investigate this and other potential off-target interactions to build a more comprehensive pharmacological profile of the drug.

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Literature survey on clinical efficacy and tolerability on this compound: an analysis of 3,128 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Standardized In Vitro Susceptibility Testing Methods for Cefetamet Pivoxil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet Pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for determining its potential efficacy against clinical isolates and for monitoring the development of resistance.

This document provides detailed application notes and protocols for standardized in vitro susceptibility testing of this compound. It is important to note that while Cefetamet has been in clinical use, current major international standards bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not presently list interpretive breakpoints for this agent in their most recent publications. The information provided herein is based on historical data and established methodologies for cephalosporins. Laboratories should validate these methods for their own use.

Application Notes

Standardized methods for determining the in vitro susceptibility of bacteria to cefetamet include broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method. The choice of method may depend on the specific laboratory workflow, throughput requirements, and the need for quantitative (MIC) versus qualitative (zone diameter) results.

This compound is hydrolyzed to the active compound cefetamet.[1] For in vitro testing, cefetamet should be used.

Quantitative Data Summary

The following tables summarize historical MIC and disk diffusion interpretive criteria and quality control ranges for cefetamet.

Disclaimer: The interpretive criteria presented below are based on historical studies and are not from the most current CLSI or EUCAST guidelines. CLSI has previously eliminated breakpoints for cefetamet pending reevaluation.[2] These values should be used for research and informational purposes, and clinical interpretation should be made with caution.

Table 1: Historical MIC and Disk Diffusion Interpretive Criteria for Neisseria gonorrhoeae

| Method | Disk Content | Susceptible | MIC Correlate (µg/mL) | Reference |

| Disk Diffusion | 10 µg | ≥ 29 mm | ≤ 0.5 | [3] |

| Disk Diffusion | 30 µg | ≥ 31 mm | ≤ 0.5 | [3] |

Table 2: Preliminary Disk Diffusion Interpretive Zone Diameters (1987)

| MIC Breakpoint (µg/mL) | Disk Content | Susceptible | Intermediate | Resistant | Reference |

| ≤ 8.0 | 10 µg | ≥ 18 mm | 15-17 mm | ≤ 14 mm | [4] |

| ≤ 8.0 | 30 µg | ≥ 21 mm | 18-20 mm | ≤ 17 mm | [4] |

Table 3: Quality Control Ranges for Cefetamet

| Quality Control Strain | Method | Disk Content | Acceptable Range | Reference |

| Escherichia coli ATCC 25922 | Disk Diffusion | 30 µg | 23-29 mm | [5] |

| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 30 µg | 24-30 mm | [5] |

| Pseudomonas aeruginosa ATCC 27853 | Disk Diffusion | 30 µg | 10-16 mm | [5] |

| Haemophilus influenzae ATCC 49247 | MIC | - | 0.25-1.0 µg/mL | [6] |

| Haemophilus influenzae ATCC 49247 | Disk Diffusion | 10 µg | 25-31 mm | [5] |

| Haemophilus influenzae ATCC 49247 | Disk Diffusion | 30 µg | 30-36 mm | [5] |

| Haemophilus influenzae ATCC 49766 | Disk Diffusion | 10 µg | 26-32 mm | [5] |

| Haemophilus influenzae ATCC 49766 | Disk Diffusion | 30 µg | 30-36 mm | [5] |

| Neisseria gonorrhoeae ATCC 49226 | Disk Diffusion | 30 µg | 34-42 mm | [5] |

Experimental Protocols

Broth Microdilution for MIC Determination